Ethyl2-(4-cyano-2-iodo-5-methoxyphenyl)acetate

Description

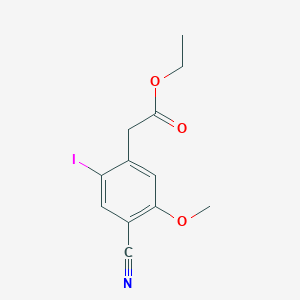

Ethyl2-(4-cyano-2-iodo-5-methoxyphenyl)acetate is an ethyl ester derivative featuring a phenyl ring substituted with a cyano group (-CN) at position 4, an iodine atom (-I) at position 2, and a methoxy group (-OCH₃) at position 3. The acetate moiety is linked to the phenyl ring via a methylene (-CH₂-) bridge.

Properties

Molecular Formula |

C12H12INO3 |

|---|---|

Molecular Weight |

345.13 g/mol |

IUPAC Name |

ethyl 2-(4-cyano-2-iodo-5-methoxyphenyl)acetate |

InChI |

InChI=1S/C12H12INO3/c1-3-17-12(15)6-8-5-11(16-2)9(7-14)4-10(8)13/h4-5H,3,6H2,1-2H3 |

InChI Key |

LILIWJVFJQYHTB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1I)C#N)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-cyano-2-iodo-5-methoxyphenyl)acetate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-cyano-2-iodo-5-methoxybenzaldehyde and ethyl bromoacetate.

Reaction Conditions: The key reaction involves the condensation of 4-cyano-2-iodo-5-methoxybenzaldehyde with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of Ethyl 2-(4-cyano-2-iodo-5-methoxyphenyl)acetate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize production costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-cyano-2-iodo-5-methoxyphenyl)acetate undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles through substitution reactions.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products Formed

Substitution Reactions: Products include derivatives with different substituents replacing the iodine atom.

Reduction Reactions: The major product is the corresponding amine derivative.

Oxidation Reactions: The major product is the hydroxyl derivative.

Scientific Research Applications

Ethyl 2-(4-cyano-2-iodo-5-methoxyphenyl)acetate has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of potential pharmaceutical agents due to its unique structural features.

Material Science: It is explored for its potential use in the development of novel materials with specific properties.

Biological Studies: The compound is used in studies to understand its biological activity and potential therapeutic applications.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-cyano-2-iodo-5-methoxyphenyl)acetate involves its interaction with specific molecular targets. The cyano group and iodine atom play crucial roles in its reactivity and binding affinity. The compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert their effects through various pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Phenylacetate Derivatives

Ethyl 2-((4-chloro-5-iodo-2-methoxyphenyl)amino)acetate (CAS 1508278-50-9)

- Structural Differences: Replaces the cyano group (-CN) with an amino (-NH₂) group at position 4 and adds a chlorine atom (-Cl) at position 4 .

Ethyl2-(4-cyanophenyl)acetate (CAS 1528-41-2)

- Structural Simplicity: Lacks the iodine and methoxy substituents, retaining only the cyano group at position 4 .

- Implications :

- Reduced steric hindrance and molecular weight (MW: ~205 g/mol vs. ~357 g/mol for the target compound) may improve synthetic accessibility.

- Lower lipophilicity due to the absence of iodine and methoxy groups could affect membrane permeability in biological systems.

Heterocyclic Analogs

Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate (CAS 61727-34-2)

- Structural Shift : Replaces the phenyl ring with a pyrimidine ring, featuring a methylthio (-SCH₃) group and chlorine (-Cl) substituent .

- Implications :

- The pyrimidine ring introduces aromatic nitrogen atoms, which could participate in coordination chemistry or hydrogen bonding.

- Methylthio groups are prone to oxidation, offering a reactive site for further functionalization.

Ethyl2-(4-hydroxypyrimidin-5-yl)acetate (CAS 6214-46-6)

Functional Group Variations

Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate (CAS 18522-99-1)

- Functional Differences: Replaces the cyano group with a 2-oxoacetate moiety and adds a methoxy group .

- Applications: Used as a pharmaceutical intermediate, suggesting the target compound may have similar utility in drug synthesis.

Ethyl2-(5-chloro-2-methyl-1H-indol-3-yl)acetate (CAS 3446-72-8)

Comparative Data Table

Key Research Findings

- Synthetic Methods : Uranyl nitrate-catalyzed reactions () and Bu4NI/TBHP-mediated oxidations () are viable for synthesizing complex ethyl acetate derivatives. These methods may apply to the target compound’s synthesis.

- Biological Relevance : Structural analogs like Ethyl2-(5-chloro-2-methyl-1H-indol-3-yl)acetate are used in antimicrobial research, suggesting the target compound could be explored for similar activities .

- Cyano groups stabilize adjacent electrophilic centers via resonance, aiding in nucleophilic substitution reactions .

Biological Activity

Ethyl 2-(4-cyano-2-iodo-5-methoxyphenyl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Ethyl 2-(4-cyano-2-iodo-5-methoxyphenyl)acetate can be characterized by its unique functional groups, which contribute to its biological activities. The presence of the cyano group, iodine atom, and methoxy group are critical for its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing methoxy groups have been shown to enhance antibacterial activity against pathogens such as E. coli and S. aureus .

Table 1: Antimicrobial Activity Comparison

| Compound Name | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Ethyl 2-(4-cyano-2-iodo-5-methoxyphenyl)acetate | TBD | TBD |

| Compound A | 10 | E. coli |

| Compound B | 15 | S. aureus |

| Compound C | 5 | C. albicans |

Anticancer Activity

The potential anticancer properties of ethyl 2-(4-cyano-2-iodo-5-methoxyphenyl)acetate have also been explored. Research indicates that similar compounds can inhibit tubulin polymerization, which is crucial for cancer cell division .

Case Study: Tubulin Inhibition

A study investigated the effects of various derivatives on tubulin polymerization, revealing that certain substitutions significantly enhanced inhibitory potency. For example, compounds with halogen substitutions showed improved binding affinity to tubulin .

Table 2: Tubulin Inhibition Data

| Compound Name | IC50 (nM) | Mechanism of Action |

|---|---|---|

| Ethyl 2-(4-cyano-2-iodo-5-methoxyphenyl)acetate | TBD | Tubulin polymerization inhibition |

| Compound D | 50 | Tubulin binding |

| Compound E | 30 | Disruption of microtubule dynamics |

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis reveals that modifications to the phenyl ring and the introduction of electron-withdrawing groups significantly impact biological activity. The presence of the cyano group has been associated with enhanced receptor binding and activity against various biological targets .

Key Findings:

- Electron-Withdrawing Groups : The introduction of cyano and iodo groups increases the lipophilicity and receptor affinity.

- Methoxy Group Influence : The methoxy group has been shown to improve solubility and bioavailability, enhancing overall efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.